molecular formula C4H6O6S B7853552 Thiodi-glycolic acid

Thiodi-glycolic acid

Cat. No.: B7853552
M. Wt: 182.15 g/mol
InChI Key: GKKDCVYTLFTCSA-UHFFFAOYSA-N
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Description

Thiodi-glycolic acid, also known as 2,2’-thiodiacetic acid, is an organic compound with the molecular formula C4H6O4S. It is a colorless crystalline solid that is soluble in water and polar organic solvents. This compound is characterized by the presence of both carboxylic acid and thiol functional groups, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiodi-glycolic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium thiosulfate, followed by acidification to yield this compound. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{NaO}_3\text{S}_2\text{CH}_2\text{COOH} + \text{NaCl} ] [ \text{NaO}_3\text{S}_2\text{CH}_2\text{COOH} + \text{H}_2\text{O} \rightarrow \text{HO}_3\text{S}_2\text{CH}_2\text{COOH} + \text{NaOH} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the condensation of monochloroacetic acid with sodium disulfide, followed by electrochemical reduction of the resulting mixture .

Chemical Reactions Analysis

Types of Reactions: Thiodi-glycolic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dithis compound.

    Reduction: The thiol group in this compound can be reduced to form corresponding thioethers.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters of this compound.

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Catalysts: Mineral acids or toluenesulfonic acids for esterification reactions.

Major Products:

    Dithis compound: Formed through oxidation.

    Thioethers: Formed through reduction.

    Esters: Formed through esterification with alcohols.

Scientific Research Applications

Thiodi-glycolic acid has a wide range of applications in scientific research:

Mechanism of Action

Thiodi-glycolic acid exerts its effects primarily through its thiol and carboxylic acid functional groups. The thiol group can form stable complexes with metal ions, which is useful in various analytical applications. Additionally, the carboxylic acid group can participate in esterification and other substitution reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

    Thioglycolic Acid: Similar in structure but contains only one carboxylic acid group.

    Dithiodi-glycolic Acid: An oxidized form of this compound with two sulfur atoms.

    Mercaptoacetic Acid: Contains a thiol group and a carboxylic acid group but lacks the additional carboxylic acid group present in this compound.

Uniqueness: this compound is unique due to its bifunctional nature, possessing both thiol and carboxylic acid groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

2-[carboxy(hydroxy)methyl]sulfanyl-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6S/c5-1(6)3(9)11-4(10)2(7)8/h3-4,9-10H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKDCVYTLFTCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(O)SC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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